Corrin vs. Porphyrin: Quantified Cavity Size and Spin-State Preference for Low-Spin Cobalt Complexes
Density functional theory calculations demonstrate that the central cavity of corrin is significantly smaller than that of porphine, making it 'close to ideal' for low-spin Co(III), Co(II), and Co(I) states with biologically relevant axial ligands, whereas porphine is better suited for intermediate-spin states [1]. The low-spin state of cobalt is strongly favored in corrin complexes due to this cavity size matching, whereas iron porphyrin species exhibit small energy differences between spin states [1]. Additionally, [Co(I)Cor] formation is energetically more favorable than [Fe(I)Por] by at least 40 kJ mol⁻¹ [1].
| Evidence Dimension | Central cavity size and spin-state energetics |
|---|---|
| Target Compound Data | Corrin cavity smaller than porphine; low-spin Co states strongly favored |
| Comparator Or Baseline | Porphine (porphyrin): cavity larger; intermediate-spin states favored |
| Quantified Difference | [Co(I)Cor] formation favored over [Fe(I)Por] by ≥40 kJ mol⁻¹; low-spin Co energy gap larger in corrin than porphyrin |
| Conditions | DFT calculations (B3LYP); octahedral M(II/III) complexes with axial imidazole ligands |
Why This Matters
The cavity size difference directly determines which metal oxidation and spin states are thermodynamically accessible, making corrin uniquely suited for low-spin cobalt chemistry in B12-related catalysis and sensor applications.
- [1] Jensen KP, Ryde U. Comparison of the chemical properties of iron and cobalt porphyrins and corrins. ChemBioChem, 2003, 4(5): 413-424. View Source
